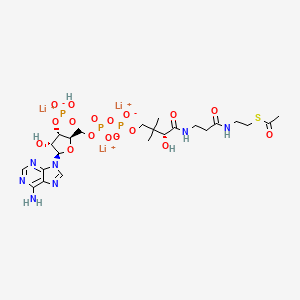

Acetyl coenzyme A lithium salt

Overview

Description

Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is a lithium salt of an essential cofactor and carrier of acyl groups in enzymatic acetyl transfer reactions . It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids .

Synthesis Analysis

The synthesis of this compound involves complex biochemical reactions. A study on LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters provides insights into the synthesis process .Molecular Structure Analysis

The molecular formula of this compound is C23H35Li3N7O17P3S . It has a molecular weight of 809.57 (free acid basis) . The InChI key is FTRFBNATWBKIQU-JHJDYNLLSA-K .Chemical Reactions Analysis

This compound plays a role in ionic association and solvation interactions. It is involved in various enzymatic acetyl transfer reactions .Physical And Chemical Properties Analysis

This compound is a white powder . It has a high sensitivity (LODs in the nM to sub-nM range) and high repeatability .Scientific Research Applications

Neuroprotective Effects

- Lithium, including forms like Acetyl coenzyme A lithium salt, has been shown to increase levels of N-acetyl-aspartate (NAA) in the human brain, suggesting potential neuroprotective or neurotrophic effects. This increase in NAA, a marker of neuronal viability and function, was observed following lithium administration in both bipolar disorder patients and healthy volunteers (Moore et al., 2000).

Ionic Association and Solvation

- This compound may play a role in ionic association and solvation interactions. For instance, studies on electrolytes with lithium salts, such as lithium bis(fluorosulfonyl)imide (LiFSI), in solvents like acetonitrile, provide insights into the coordination interactions of lithium ions. Such research has implications for understanding electrolyte transport properties like viscosity and ionic conductivity (Han et al., 2014).

Involvement in Enzymatic Reactions

- The monovalent cation requirement, including lithium ions, for the catalytic activity of acetyl coenzyme A synthetase has been studied. Lithium and other cations were found to stimulate this enzyme, which is important for energy metabolism (Webster, 1966).

Impact on Neurotransmitter Signaling

- Lithium salts, including this compound forms, are noted for their effects on neurotransmitter-mediated receptor signaling. This impact could be due to lithium's interaction with various enzymes, hormones, vitamins, and growth factors, influencing cellular and molecular processes (Munteanu et al., 2022).

Anticancer Properties

- There is evidence suggesting lithium, including its different salt forms, as a potential anticancer agent. Lithium formulations such as lithium acetoacetate have been studied for their roles in apoptosis, autophagy, inhibition of tumor growth, and regulation of tumor proliferation and invasion (Villegas-Vázquez et al., 2023).

Circadian Rhythm Regulation

- Lithium salts impact the amplitude and period of the molecular circadian clockwork. This effect is particularly relevant in the context of Bipolar Disorder and other psychiatric diseases involving circadian rhythm disruptions (Li et al., 2012).

Mechanism of Action

Target of Action

Acetyl coenzyme A lithium salt, also known as Acetyl coenzyme A trilithium salt, is a central metabolite that plays a crucial role in various cellular mechanisms . Its primary targets include pyruvate carboxylase , which it positively regulates , and histone acetylases (HAT) . It also serves as the sole donor of acetyl groups for post-translational acetylation reactions of proteins .

Mode of Action

The compound interacts with its targets by providing acetyl groups. In the transfer reaction by Acetyl CoA of the C2 acetyl fragment, either the carboxyl group or the methyl group may react (electrophilic vs. nucleophilic reaction, respectively) . This interaction results in the acetylation of target proteins, influencing their function and activity.

Biochemical Pathways

This compound is involved in several biochemical pathways. It is the starting compound for the citric acid cycle (also known as Kreb’s cycle) . It is also a key precursor in lipid biosynthesis , and the source of all fatty acid carbons . Moreover, it is a precursor to fatty acids, steroids, and other naturally occurring compounds, such as terpenes and acetogenins present in plants .

Pharmacokinetics

The compound is soluble in water at 100 mg/mL . It is generally stable in neutral and moderately acidic solutions . It hydrolyzes in strong acid, and more rapidly in alkaline solutions . These properties influence its bioavailability and stability in different physiological environments.

Result of Action

The action of this compound has significant molecular and cellular effects. It serves as an essential cofactor in enzymatic acetyl transfer reactions . It is also a precursor of the neurotransmitter acetylcholine . By influencing the acetylation profile of several proteins, including histones, it controls key cellular processes .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. It is suggested to store this product at –20 °C, under desiccator conditions, as this product is moisture-sensitive . Its stability is also pH-dependent, being stable in neutral and moderately acidic solutions, but hydrolyzing in strong acid and alkaline solutions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRFBNATWBKIQU-JHJDYNLLSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Li3N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585056 | |

| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75520-41-1, 32140-51-5 | |

| Record name | Acetylcoenzyme A, trilithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcoenzyme A, trilithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL COENZYME A LITHIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

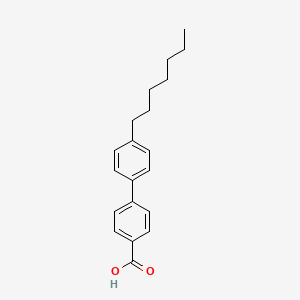

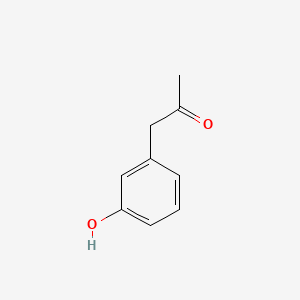

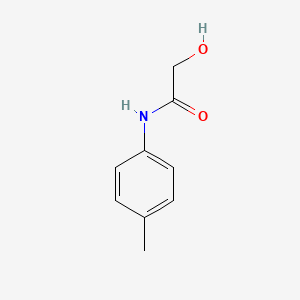

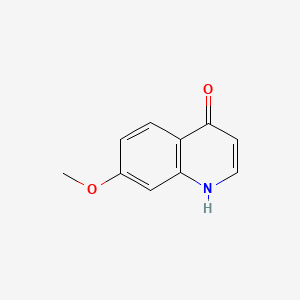

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)

![(Z)-N'-Hydroxy-[1,1'-biphenyl]-4-carboximidamide](/img/structure/B3021460.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)